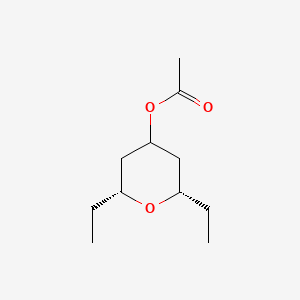
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) is a chemical compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its tetrahydro structure and the presence of acetate groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of diethyl precursors: Using diethyl-substituted precursors, cyclization can be achieved through acid or base catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized pyran derivatives.
Scientific Research Applications
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) exerts its effects involves interactions with molecular targets and pathways. This can include:
Enzyme inhibition or activation: Binding to specific enzymes and altering their activity.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
Metabolic pathways: Participating in or altering metabolic processes within cells.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-4-ol derivatives: Compounds with similar pyran structures but different substituents.
Tetrahydropyran derivatives: Compounds with a fully saturated pyran ring.
Acetate derivatives: Compounds with acetate groups attached to different core structures.
Uniqueness
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) is unique due to its specific substitution pattern and stereochemistry, which can influence its chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
[(2S,6R)-2,6-diethyloxan-4-yl] acetate |
InChI |
InChI=1S/C11H20O3/c1-4-9-6-11(13-8(3)12)7-10(5-2)14-9/h9-11H,4-7H2,1-3H3/t9-,10+,11? |
InChI Key |
UYOGIVPNUFSNSY-ZACCUICWSA-N |
Isomeric SMILES |
CC[C@H]1CC(C[C@H](O1)CC)OC(=O)C |
Canonical SMILES |
CCC1CC(CC(O1)CC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















